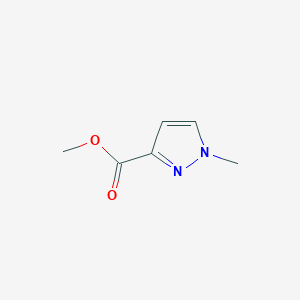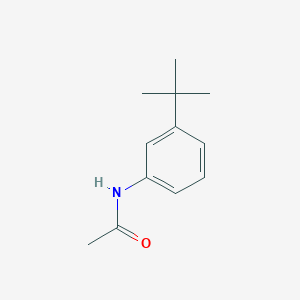
methyl 1-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 1H-pyrazole-3-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is soluble in methanol .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “methyl 1-methyl-1H-pyrazole-3-carboxylate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular formula of “methyl 1-methyl-1H-pyrazole-3-carboxylate” is C5H6N2O2 . The InChI string isInChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) . The Canonical SMILES string is COC(=O)C1=CC=NN1 . Physical And Chemical Properties Analysis
“Methyl 1H-pyrazole-3-carboxylate” is a solid compound . Its molecular weight is 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 .Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research applications of methyl 1-methyl-1H-pyrazole-3-carboxylate are primarily focused on the synthesis and characterization of novel compounds. For example, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and investigated their coordination and crystallization properties with various metals, leading to the formation of mononuclear chelate complexes. This research highlights the potential of such derivatives in the synthesis of coordination compounds, which could have applications in catalysis, material science, and as ligands in coordination chemistry (Radi et al., 2015).
Molecular Structure Analysis
In another study, Viveka et al. (2016) combined experimental and theoretical studies to analyze the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives. They conducted a thorough characterization using various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Antifungal and Antibacterial Activities
Research on the biological activities of pyrazole derivatives has also been conducted. For instance, a study on the synthesis and antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that some derivatives exhibited significant antifungal activities, with one compound showing higher activity than the commercial fungicide boscalid. This suggests potential applications of these compounds in developing new antifungal agents (Shijie Du et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have also been explored as corrosion inhibitors for metals. Herrag et al. (2007) evaluated the corrosion inhibition properties of specific pyrazole compounds on steel in hydrochloric acid, finding that they significantly reduced corrosion rates, with efficiencies reaching up to 98.5%. This indicates their potential application in protecting metals from corrosion in industrial settings (Herrag et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOFOYBXXQAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426885 | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17827-61-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17827-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)



![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)


![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)
